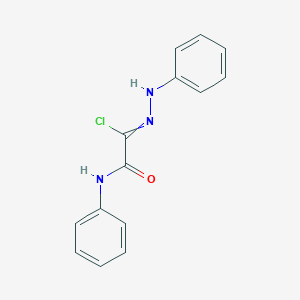
2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride is a chemical compound with the molecular formula C14H12ClN3O . It is known for its unique structure, which includes an anilino group, an oxo group, and a phenylethanehydrazonoyl chloride moiety. This compound is used in various scientific research applications due to its reactivity and potential for forming complex structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride typically involves the reaction of aniline derivatives with oxo compounds under specific conditions. One common method includes the reaction of aniline with a chlorinated oxo compound in the presence of a base to form the desired product . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The chloride group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of solvents like acetonitrile or methanol.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted anilino compounds.
Aplicaciones Científicas De Investigación
2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to form complex molecules and study reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research on this compound includes its potential use in developing pharmaceuticals and studying drug interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride shares similarities with compounds like 2-anilino-2-oxo-N-phenylethanehydrazonoyl bromide and 2-anilino-2-oxo-N-phenylethanehydrazonoyl iodide.
- These compounds have similar structures but differ in the halogen atom attached to the phenylethanehydrazonoyl group .
Uniqueness
The uniqueness of this compound lies in its specific reactivity and the ability to form stable complexes with various substrates. This makes it a valuable compound in synthetic chemistry and biochemical research .
Propiedades
Número CAS |
33101-93-8 |
|---|---|
Fórmula molecular |
C14H12ClN3O |
Peso molecular |
273.72 g/mol |
Nombre IUPAC |
(1E)-2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride |
InChI |
InChI=1S/C14H12ClN3O/c15-13(18-17-12-9-5-2-6-10-12)14(19)16-11-7-3-1-4-8-11/h1-10,17H,(H,16,19)/b18-13+ |
Clave InChI |
PUKSXDOBWDDAGI-QGOAFFKASA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C(=NNC2=CC=CC=C2)Cl |
SMILES isomérico |
C1=CC=C(C=C1)NC(=O)/C(=N\NC2=CC=CC=C2)/Cl |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C(=NNC2=CC=CC=C2)Cl |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-Chlorophenyl)-2-methyl-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B427487.png)

![(4-Chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone](/img/structure/B427490.png)
![1-methyl-3-oxo-3H-benzo[f]chromene-2-carbonitrile](/img/structure/B427492.png)
![6-Amino-3-ethyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B427494.png)
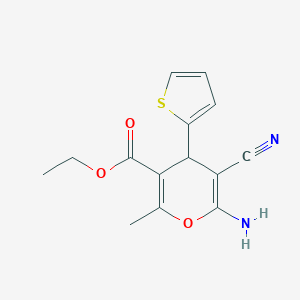
![Ethyl 2-{[3-oxo-3-(2-thienyl)-1-propenyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B427496.png)
![1-[1-(4-CHLOROPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE](/img/structure/B427500.png)
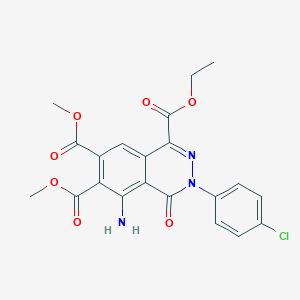
![7-(4-Chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B427502.png)
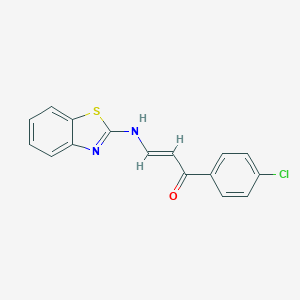
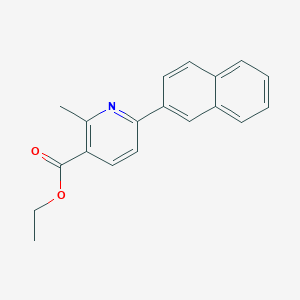
![Methyl 4-ethyl-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B427505.png)
![[2-(4-Chlorophenyl)triazol-4-yl]-thiophen-2-ylmethanone](/img/structure/B427507.png)
